molecular formula C35H62O6 B1232109 Corossolone CAS No. 133352-33-7

Corossolone

Cat. No. B1232109
CAS RN: 133352-33-7
M. Wt: 578.9 g/mol
InChI Key: RVFWPTBBKKTQCR-UHFFFAOYSA-N
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Description

Corossolone belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Corossolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Corossolone has been primarily detected in urine. Within the cell, corossolone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, corossolone can be found in fruits. This makes corossolone a potential biomarker for the consumption of this food product.

properties

CAS RN

133352-33-7

Product Name

Corossolone

Molecular Formula

C35H62O6

Molecular Weight

578.9 g/mol

IUPAC Name

4-[13-hydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O6/c1-3-4-5-6-7-8-9-10-14-17-23-31(37)33-25-26-34(41-33)32(38)24-19-18-22-30(36)21-16-13-11-12-15-20-29-27-28(2)40-35(29)39/h27-28,31-34,37-38H,3-26H2,1-2H3

InChI Key

RVFWPTBBKKTQCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCCCC2=CC(OC2=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCCCC2=CC(OC2=O)C)O)O

melting_point

55-57°C

physical_description

Solid

synonyms

cis-corossolone
corossolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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